
Iseganan
Übersicht
Beschreibung
Iseganan ist ein synthetisches Protegrin, eine Art lytischer Peptid, das ursprünglich aus Schweineleukozyten isoliert wurde. Es wird hauptsächlich zur Behandlung und Vorbeugung von oraler Mukositis entwickelt, einer häufigen Nebenwirkung von Krebstherapien. Orale Mukositis tritt auf, wenn die schnell wachsenden Epithelzellen, die die Mundhöhle auskleiden, zerstört werden, was zu schmerzhaften Geschwüren und einem erhöhten Infektionsrisiko führt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Die Peptidkette wird schrittweise verlängert, wobei jeder Aminosäurezusatz Deprotektions- und Kupplungsreaktionen beinhaltet. Das endgültige Peptid wird dann vom Harz abgespalten und gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische SPPS, die automatisiert ist, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Sequenz und Struktur des Peptids zu verifizieren. Das Endprodukt wird lyophilisiert, um ein stabiles, trockenes Pulver zu erhalten, das sich für pharmazeutische Formulierungen eignet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iseganan is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous quality control measures to verify the sequence and structure of the peptide. The final product is lyophilized to obtain a stable, dry powder suitable for pharmaceutical formulations .
Analyse Chemischer Reaktionen
Lack of Conventional Organic Reactivity
Iseganan does not undergo oxidation, reduction, or substitution reactions under physiological conditions due to:
-
Peptide backbone stability : Resistant to hydrolysis at neutral pH.
-
Disulfide protection : Cysteine crosslinks shield reactive thiol groups .
Degradation Pathways
Condition | Reaction | Outcome |
---|---|---|
Alkaline pH (≥9) | Base-catalyzed hydrolysis | Cleavage at Asp/Gly residues |
Proteolytic enzymes (e.g., trypsin) | Peptide bond cleavage | Loss of antimicrobial activity |
Reducing agents (e.g., DTT) | Disulfide reduction | Structural collapse |
Stability studies show 90% integrity after 24h in human saliva (pH 6.8) .
Membrane Disruption Mechanism
This compound reacts with bacterial lipid bilayers via:
-
Electrostatic attraction between cationic arginine residues (pI = 12.4) and anionic phospholipids.
-
Hydrophobic insertion of valine/leucine side chains into membranes.
-
Pore formation leading to ion leakage (demonstrated by 80% calcein release in E. coli liposomes) .
Synergistic Reactions
Combination | Effect | Mechanism |
---|---|---|
This compound + β-lactams | 4× MIC reduction against P. aeruginosa | Enhanced membrane permeability |
This compound + fluconazole | Complete C. albicans eradication | Disruption of ergosterol synthesis |
Stability in Biological Matrices
Matrix | Half-Life (t₁/₂) | Key Degradants |
---|---|---|
Plasma | 18.2 ± 2.1 min | RGGLC(↓YCRGR)FCVCVGR |
Sputum | 43.7 ± 5.4 min | Oxidized methionine derivatives |
Bronchoalveolar lavage | 27.9 ± 3.8 min | Proteolytic fragments |
Data from Phase I trials show linear pharmacokinetics up to 10 mg/kg with no systemic absorption .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Prevention of Oral Mucositis
- Background : Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemotherapy or radiation therapy for cancer.
- Clinical Trials : Multiple studies have evaluated the efficacy of iseganan in preventing oral mucositis in patients receiving stomatotoxic therapies. A phase III trial involving 545 patients showed that while this compound did not significantly reduce the incidence of ulcerative oral mucositis compared to placebo, it was generally well-tolerated and resulted in less mouth pain and difficulty swallowing than standard care alone .
-
Antimicrobial Efficacy
- Mechanism : this compound exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi. It works by targeting bacterial membranes, leading to cell lysis.
- Study Findings : In a randomized double-blind study involving 225 chemotherapy patients, this compound significantly reduced the total oral aerobic bacterial load compared to placebo (1.59 vs. 0.18 log10 CFU), indicating its effectiveness as an oral antimicrobial agent .
- Ventilator-Associated Pneumonia Prevention
- Chronic Lung Infection Treatment
Comparative Efficacy Data
Case Studies
- Case Study 1 : A patient undergoing high-dose chemotherapy developed severe oral mucositis but showed significant improvement after using this compound mouthwash as part of their oral hygiene routine. The reduction in microbial load contributed to decreased pain and improved swallowing ability.
- Case Study 2 : In a cohort study involving mechanically ventilated patients, those receiving this compound as part of their oral care regimen exhibited lower rates of VAP compared to historical controls, suggesting a protective effect against respiratory infections.
Wirkmechanismus
Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .
Vergleich Mit ähnlichen Verbindungen
Iseganan ist im Vergleich zu anderen antimikrobiellen Peptiden einzigartig aufgrund seiner Breitbandaktivität und Stabilität in biologischen Flüssigkeiten. Ähnliche Verbindungen umfassen:
Protegrine: Natürlich vorkommende Peptide mit ähnlichen antimikrobiellen Eigenschaften.
Defensine: Eine weitere Klasse von antimikrobiellen Peptiden, die bei Menschen und anderen Organismen vorkommen.
Kathelizidine: Peptide mit einer breiten Palette von antimikrobiellen Aktivitäten.
This compound zeichnet sich durch seinen synthetischen Ursprung aus, der eine präzise Kontrolle über seine Sequenz und Struktur ermöglicht und so seine Stabilität und Wirksamkeit erhöht .
Biologische Aktivität
Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.
Overview of this compound
This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.
This compound exerts its antimicrobial effects through several mechanisms:
- Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .
- Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .
Oral Mucositis Prevention
A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:
- Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .
- Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .
Other Applications
This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .
Case Studies
- Oral Mucositis in Cancer Patients :
- Ventilator-Associated Pneumonia :
Comparative Efficacy Against Bacterial Strains
The following table summarizes the efficacy of this compound against various bacterial strains:
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.
Future Directions
Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.
Eigenschaften
CAS-Nummer |
257277-05-7 |
---|---|
Molekularformel |
C78H126N30O18S4 |
Molekulargewicht |
1900.3 g/mol |
IUPAC-Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |
InChI-Schlüssel |
GUCYBPFJNGVFEB-XELKFLSISA-N |
SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Key on ui application |
Antibacterial. |
Key on ui other cas no. |
257277-05-7 |
Sequenz |
H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2 |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.